N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-[(2-Ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a tetrahydrobenzothiophene core linked to a 2-ethoxyphenylmethyl group via a carboxamide bridge. These compounds are typically synthesized via nucleophilic substitution or acylation reactions, with modifications to the N-substituent influencing physicochemical and biological properties .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-5-3-8-14(15)12-19-18(20)17-11-13-7-4-6-10-16(13)22-17/h3,5,8-9,11H,2,4,6-7,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRRSGZZSNCSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. These methods ensure consistent production quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzothiophene derivatives
Scientific Research Applications
Chemical Synthesis and Properties
The compound is synthesized through a multi-step process involving the reaction of 2-ethoxybenzylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The reaction typically employs coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The synthetic routes can be optimized for higher yields through techniques like continuous flow chemistry and automated synthesis .
Chemistry
N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials with unique properties. Its structural features allow for modifications that can lead to novel compounds with potential applications in various chemical processes.
Biological Activities
Research has indicated that this compound exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Studies are ongoing to explore its effectiveness against various pathogens and cancer cell lines. For instance:
- Antimicrobial Activity : Preliminary studies have shown that the compound may inhibit the growth of specific bacterial strains.
- Anticancer Properties : Investigations into its mechanism of action suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.
Medical Applications
The compound is being explored for its therapeutic effects in drug development targeting diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific receptors or enzymes positions it as a candidate for developing new treatment modalities.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated inhibition of bacterial growth in vitro against Staphylococcus aureus. | |
| Cancer Cell Apoptosis | Induced apoptosis in human breast cancer cell lines through modulation of apoptosis-related proteins. | |
| Neuroprotection | Exhibited protective effects in neuronal cultures exposed to oxidative stress conditions. |
Industrial Applications
In addition to its research applications, this compound is also being utilized in the production of specialty chemicals and materials with unique properties. Its synthesis on an industrial scale involves optimizing reaction conditions for higher efficiency and purity.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The 2-ethoxyphenylmethyl group distinguishes the target compound from analogs with simpler alkyl or aryl substituents. Key comparisons include:
Key Observations :
- Steric Influence : The 2-ethoxyphenylmethyl group introduces steric bulk, which may reduce binding affinity to compact active sites compared to smaller substituents like hydroxyethyl .
Biological Activity
N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including cytostatic effects, anti-inflammatory properties, and other pharmacological applications. The compound belongs to a class of benzothiophene derivatives known for their diverse therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiophene core with an ethoxyphenyl substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that benzothiophene derivatives exhibit a broad spectrum of biological activities:
- Cytostatic Activity : The compound has shown promising cytostatic effects in various studies. For instance, azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were reported to possess significant cytostatic properties against cancer cell lines .
- Anti-inflammatory Effects : Benzothiophene compounds have been associated with anti-inflammatory activity. They inhibit pro-inflammatory cytokines and reduce inflammation in various models .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies :
- Anti-inflammatory Mechanisms :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[(2-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Reacting 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with (2-ethoxyphenyl)methylamine using coupling reagents like EDC/HOBt or DCC.
- Solvent optimization : Dichloromethane (DCM) or ethanol is preferred for controlling reaction kinetics and minimizing side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95% by HPLC).
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the benzothiophene core, ethoxyphenyl substituents, and amide linkage.
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O-C ether stretch).
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Q. How is the compound’s preliminary biological activity assessed?
Initial screening involves:
- In vitro assays : Dose-response studies against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) or cell lines (e.g., cancer or bacterial models).
- Control experiments : Comparison with structurally similar analogs (e.g., thiophene-3-carboxamide derivatives) to establish baseline activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the benzothiophene ring’s planarity and ethoxyphenyl orientation can be validated .
- Software tools : WinGX or ORTEP-3 for visualizing thermal ellipsoids and validating structural models against experimental data .
Q. What strategies address contradictory bioactivity data across similar analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using a standardized panel of assays. For instance, replacing the ethoxy group with a chloro substituent may enhance antimicrobial activity but reduce solubility .
- Statistical validation : Apply multivariate analysis to distinguish noise from meaningful trends (e.g., IC variability due to assay conditions vs. structural changes) .
Q. How can hydrogen-bonding patterns influence crystallization and stability?
- Graph set analysis : Categorize hydrogen bonds (e.g., D(2) motifs for amide dimers) using Etter’s rules. This helps predict crystal packing and polymorph stability .
- Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with thermal degradation profiles .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase domains). For example, the benzothiophene moiety may occupy hydrophobic pockets, while the ethoxyphenyl group engages in π-π stacking .
- MD simulations : Assess binding stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Q. How can low solubility or bioavailability be mitigated during formulation?
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to the ethoxyphenyl moiety for pH-dependent release.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates without altering bioactivity .
Key Notes
- Avoid commercial suppliers (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
- Discrepancies in bioactivity data require rigorous replication (e.g., triplicate assays with blinded controls) .
- Computational predictions must be validated experimentally (e.g., SPR or ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
